molecular formula C24H24N4Si B3053926 N,N',N'',N'''-Tetraphenylsilanetetramine CAS No. 5700-43-6

N,N',N'',N'''-Tetraphenylsilanetetramine

Cat. No.: B3053926
CAS No.: 5700-43-6
M. Wt: 396.6 g/mol
InChI Key: VOFAMSOGMPDBAX-UHFFFAOYSA-N
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Description

N,N',N'',N'''-Tetraphenylsilanetetramine is a silicon-centered tetradentate ligand featuring four phenyl groups and four amine substituents. The silicon atom serves as the central core, bonded to four phenyl rings and four amine groups, enabling coordination with transition metals. Such ligands are hypothesized to exhibit strong steric and electronic effects due to the bulky phenyl substituents, which influence their reactivity and catalytic applications .

Properties

IUPAC Name

N-trianilinosilylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20,25-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFAMSOGMPDBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N[Si](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539862
Record name N,N',N'',N'''-Tetraphenylsilanetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-43-6
Record name N,N',N'',N'''-Tetraphenylsilanetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’‘,N’‘’-Tetraphenylsilanetetramine typically involves the reaction of silicon tetrachloride with aniline in the presence of a base. The reaction proceeds through the formation of intermediate products, which are subsequently converted to the final compound under controlled conditions. The general reaction can be represented as follows:

[ \text{SiCl}_4 + 4 \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{Si(NC}_6\text{H}_5)_4 + 4 \text{HCl} ]

Industrial Production Methods

Industrial production of N,N’,N’‘,N’‘’-Tetraphenylsilanetetramine may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘,N’‘’-Tetraphenylsilanetetramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-based oxides.

    Reduction: Reduction reactions may lead to the formation of silicon-hydride derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of functionalized silicon compounds.

Scientific Research Applications

N,N’,N’‘,N’‘’-Tetraphenylsilanetetramine has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,N’,N’‘,N’‘’-Tetraphenylsilanetetramine exerts its effects involves interactions with molecular targets and pathways. The compound’s silicon-nitrogen bonds and phenyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biochemical and chemical processes, making the compound valuable for research and industrial applications.

Comparison with Similar Compounds

N,N',N''-Tributyl-1-methylsilanetriamine (CAS: 16411-33-9)

  • Structure : Silicon-centered triamine with tributyl and methyl substituents.
  • Key Differences : Fewer amine groups (triamine vs. tetramine) and alkyl substituents instead of phenyl groups.

N,N,N',N'-Tetraphenyl-1,1'-biphenyl-4,4'-diamine

  • Structure : Carbon-centered diamine with a biphenyl backbone and four phenyl substituents.
  • Key Differences : Aromatic carbon core instead of silicon, fewer amine groups (diamine vs. tetramine).
  • Applications : Used in organic electronics and photovoltaics due to its extended π-conjugation .

TEMED (N,N,N',N'-Tetramethylethylenediamine) (CAS: 110-18-9)

  • Structure : Linear ethylenediamine derivative with four methyl groups.
  • Key Differences : Smaller molecular size, absence of aromatic substituents, and primary use as a radical catalyst in polymerization or SDS-PAGE gels.

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, CAS: 3030-47-5)

  • Structure : Branched triamine with five methyl groups.
  • Key Differences : Nitrogen-centered backbone vs. silicon core; methyl substituents provide less steric hindrance than phenyl groups.
  • Applications : Widely used in atom-transfer radical polymerization (ATRP) and as a ligand for copper complexes .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Central Atom Amine Groups Substituents Applications Toxicity
N,N',N'',N'''-Tetraphenylsilanetetramine C₃₂H₃₂N₄Si 524.8 g/mol* Silicon Tetramine Phenyl (4) Hypothetical: Metal coordination Limited data (assumed low toxicity)
N,N',N''-Tributyl-1-methylsilanetriamine C₁₃H₃₃N₃Si 275.5 g/mol Silicon Triamine Tributyl, Methyl Catalysis, polymer synthesis Not reported
N,N,N',N'-Tetraphenyl-1,1'-biphenyl-4,4'-diamine C₃₀H₂₄N₂ 412.5 g/mol Carbon Diamine Phenyl (4), Biphenyl Organic electronics No toxicity data
TEMED C₆H₁₆N₂ 116.2 g/mol Carbon Diamine Methyl (4) Radical catalysis, SDS-PAGE Skin sensitizer
PMDETA C₉H₂₃N₃ 173.3 g/mol Nitrogen Triamine Methyl (5) ATRP, copper ligand Moderate toxicity

*Hypothetical calculation based on analogous structures.

Biological Activity

N,N',N'',N'''-Tetraphenylsilanetetramine, a silane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique silane structure, which allows it to interact with biological systems in various ways. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and toxicity.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H28_{28}N4_{4}Si. The compound features four phenyl groups attached to a silicon atom, with nitrogen atoms providing amine functionalities. This unique structure contributes to its reactivity and interaction with biological targets.

This compound exhibits several mechanisms of action that influence its biological activity:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems.
  • Antimicrobial Activity : Research has suggested that this silane derivative possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectivePotential to protect neurons; modulates neurotransmitter systems
AntimicrobialInhibits growth of specific bacterial strains
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Neuroprotection in Animal Models : In a study involving rodents subjected to oxidative stress, administration of this compound resulted in reduced neuronal damage and improved cognitive function compared to control groups.
  • Antimicrobial Efficacy : A clinical trial investigated the efficacy of this compound as an antimicrobial agent against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth.
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, revealing dose-dependent cytotoxicity that warrants further exploration for potential cancer therapies.

Toxicity and Safety Profile

While this compound shows promising biological activities, understanding its toxicity is essential for safe application:

  • Acute Toxicity Studies : Animal studies indicate that high doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity.
  • Chronic Exposure Risks : Long-term exposure assessments are necessary to evaluate potential carcinogenic effects or reproductive toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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